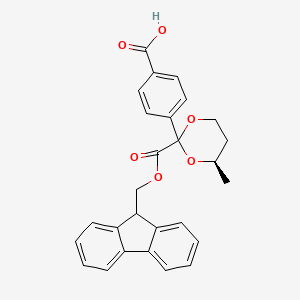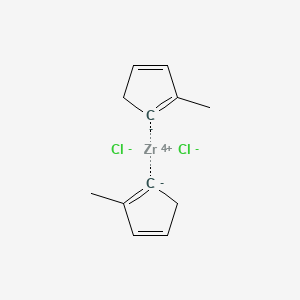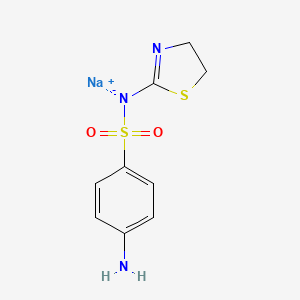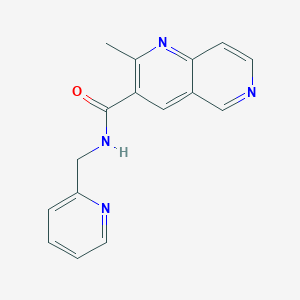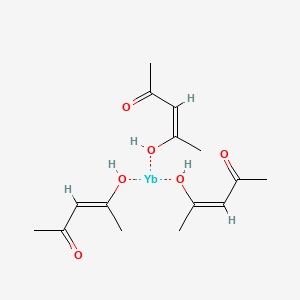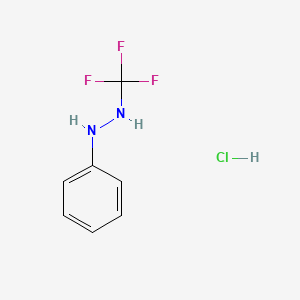
alpha,alpha,alpha-Trifluoro-O-tolylhydrazine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-Aminobenzotrifluoride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the compound is typically produced in crystalline form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azoles and other derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted phenylhydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include azoles, aminoguanidine derivatives, and various substituted phenylhydrazines. These products have significant applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and fine chemicals.
Biology: It is used in the preparation of derivatives for biological studies and drug development.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride involves its interaction with molecular targets through its hydrazine group. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable derivatives. These interactions are crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)Phenylhydrazine Hydrochloride
- 4-Methoxyphenylhydrazine Hydrochloride
- 4-Isopropylphenylhydrazine Hydrochloride
- 4-(Trifluoromethoxy)Phenylhydrazine Hydrochloride
- 4-Chlorophenylhydrazine Hydrochloride
- Pentafluorophenylhydrazine
Uniqueness
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .
Propriétés
Formule moléculaire |
C7H8ClF3N2 |
|---|---|
Poids moléculaire |
212.60 g/mol |
Nom IUPAC |
1-phenyl-2-(trifluoromethyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)12-11-6-4-2-1-3-5-6;/h1-5,11-12H;1H |
Clé InChI |
BXQGHKRRGWXOGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
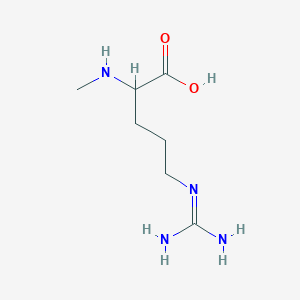

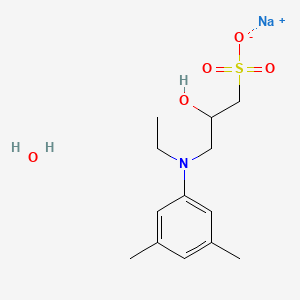
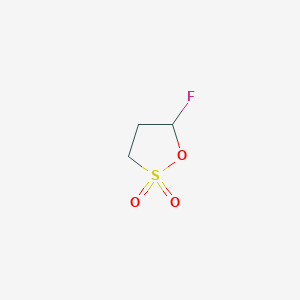
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
